molecular formula C7H15NO B12850070 2,2-Dimethyltetrahydro-2H-pyran-3-amine

2,2-Dimethyltetrahydro-2H-pyran-3-amine

Cat. No.: B12850070
M. Wt: 129.20 g/mol
InChI Key: ZBVQPRQERQOOBS-UHFFFAOYSA-N
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Description

2,2-Dimethyltetrahydro-2H-pyran-3-amine is an organic compound with the molecular formula C7H15NO It is a derivative of tetrahydropyran, a six-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyltetrahydro-2H-pyran-3-amine typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of 2,2-dimethyl-1,3-propanediol with ammonia or an amine source in the presence of a catalyst. The reaction is carried out under mild conditions, often at room temperature, to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts such as molecular iodine or transition metal complexes can be employed to facilitate the cyclization reaction. The use of solvent-free conditions or environmentally benign solvents is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyltetrahydro-2H-pyran-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, more saturated amine compounds, and various substituted tetrahydropyran derivatives .

Scientific Research Applications

2,2-Dimethyltetrahydro-2H-pyran-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,2-Dimethyltetrahydro-2H-pyran-3-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyltetrahydro-2H-pyran-4-amine
  • 2,2-Dimethyltetrahydro-2H-pyran-5-amine
  • 3,4-Dihydro-2H-pyran-3-amine

Uniqueness

2,2-Dimethyltetrahydro-2H-pyran-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its structural features allow for specific interactions in chemical reactions and biological systems, making it a valuable compound for targeted applications .

Biological Activity

2,2-Dimethyltetrahydro-2H-pyran-3-amine, also known as 2,2-dimethyloxan-3-amine, is a cyclic amine with the molecular formula C7H15NOC_7H_{15}NO and a molecular weight of approximately 129.2 g/mol. This compound features a tetrahydropyran ring structure that is substituted with two methyl groups at the 2-position and an amino group at the 3-position, contributing to its potential reactivity and biological activity. The hydrochloride salt form is commonly used in research applications .

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules through hydrogen bonding and ionic interactions. The amine group plays a crucial role in these interactions, influencing the activity and function of target proteins and enzymes.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance, in vitro assays demonstrated that derivatives of this compound exhibited significant antiproliferative activity against human neuroblastoma cells (SH-SY5Y), with IC50 values ranging from 6.7μM6.7\,\mu M to >200 μM. These findings suggest that structural modifications can enhance its biological efficacy .

Structure-Activity Relationship (SAR)

A structure-activity relationship (SAR) study highlighted the importance of specific functional groups in modulating the biological activity of related compounds. For example, modifications to the tetrahydropyran ring can lead to variations in potency against cancer cell lines. The study indicated that certain derivatives showed improved cytotoxicity compared to the parent compound, emphasizing the potential for optimizing therapeutic agents based on this scaffold .

Synthetic Chemistry

The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its application extends to various fields, including medicinal chemistry and drug development. For example, it has been utilized in synthesizing splicing modulators that target specific RNA-binding proteins involved in cancer progression .

Comparative Analysis with Similar Compounds

To understand its unique properties, it is beneficial to compare this compound with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
N,N-Dimethylpiperidin-4-amines Six-membered piperidine ringCommonly used in pharmaceuticals
3-Methylpiperidin-4-amines Six-membered piperidine ringExhibits different biological activities
1-Amino-cyclohexane Cyclohexane ringLess functional diversity

The tetrahydropyran structure of this compound allows for diverse modifications that can enhance its reactivity and biological profile compared to these similar compounds.

Study on Anticancer Properties

One notable case study investigated the anticancer properties of this compound derivatives. Researchers synthesized several analogs and tested their cytotoxicity against multiple human cancer cell lines. The results indicated that certain modifications significantly increased potency, suggesting a promising avenue for developing new anticancer therapies based on this scaffold .

Neuroprotective Effects

Another research focus has been on exploring potential neuroprotective effects. Preliminary findings suggest that some derivatives may protect neuronal cells from oxidative stress-induced damage, highlighting their therapeutic potential in neurodegenerative diseases.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

2,2-dimethyloxan-3-amine

InChI

InChI=1S/C7H15NO/c1-7(2)6(8)4-3-5-9-7/h6H,3-5,8H2,1-2H3

InChI Key

ZBVQPRQERQOOBS-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CCCO1)N)C

Origin of Product

United States

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